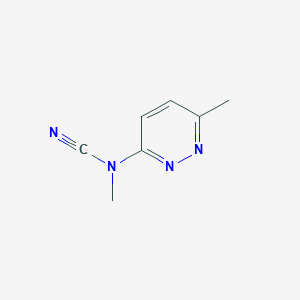

Methyl-(6-methylpyridazin-3-yl)cyanamide

Descripción

Methyl-(6-methylpyridazin-3-yl)cyanamide is a synthetic cyanamide derivative featuring a pyridazine ring substituted with a methyl group at position 6 and a methyl cyanamide group at position 2.

Propiedades

Número CAS |

219930-68-4 |

|---|---|

Fórmula molecular |

C7H8N4 |

Peso molecular |

148.17 g/mol |

Nombre IUPAC |

methyl-(6-methylpyridazin-3-yl)cyanamide |

InChI |

InChI=1S/C7H8N4/c1-6-3-4-7(10-9-6)11(2)5-8/h3-4H,1-2H3 |

Clave InChI |

AHEXPMFTMZVENX-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(C=C1)N(C)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(6-methylpyridazin-3-yl)cyanamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridazin-3-amine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the cyanamide group.

Another approach involves the use of alkyl cyanoacetates in the presence of a suitable catalyst. This method offers good yields and functional group compatibility, making it a preferred choice for industrial production .

Industrial Production Methods

Industrial production of Methyl-(6-methylpyridazin-3-yl)cyanamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the overall cost and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl-(6-methylpyridazin-3-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions often require a base and a suitable solvent.

Major Products Formed

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Methyl-(6-methylpyridazin-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to various physiological effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparación Con Compuestos Similares

[3-[(6-Chloro-3-pyridyl)methyl]-2-thiazolidinylidene]cyanamide

Structural Differences :

- Core Heterocycle: The compound features a thiazolidinone ring fused with a chloropyridyl group, contrasting with the pyridazine ring in Methyl-(6-methylpyridazin-3-yl)cyanamide .

- Substituents : A chlorine atom at position 6 of the pyridyl group vs. a methyl group in the pyridazine derivative.

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Structural Differences :

Physicochemical Properties :

- The benzothiazole ring likely enhances lipophilicity, improving membrane permeability in biological systems. In contrast, the pyridazine ring’s electron-deficient nature may reduce solubility in non-polar solvents .

Methyl-N-cyanoacetoimidates

Structural Differences :

- These compounds lack a heterocyclic core, instead featuring an imidate group (N-cyanoacetoimidate) attached to a methyl group.

Reactivity :

General Cyanamide Derivatives in Agrochemical Contexts

Phytotoxicity and Plant Responses :

- Cyanamide derivatives like Methyl-(6-methylpyridazin-3-yl)cyanamide may share phytotoxic effects observed in general cyanamide fertilizers, such as oxidative stress induction and growth inhibition in young plants.

Defense Response Activation :

- Cyanamide applications in agriculture trigger systemic acquired resistance (SAR) via salicylic acid (SA) pathways. Structural modifications in pyridazine derivatives might enhance or prolong this defense response compared to non-heterocyclic cyanamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.